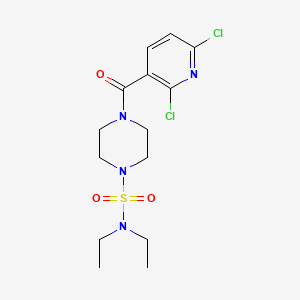
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK). It has been found to have potential applications in cancer treatment and autoimmune diseases.
Wirkmechanismus
TAK-659 exerts its effects by inhibiting the activity of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, which are involved in various signaling pathways in cells. By targeting these 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, TAK-659 can disrupt the signaling pathways, leading to the inhibition of cell growth and proliferation. In addition, TAK-659 has also been found to modulate the activity of immune cells, leading to the suppression of autoimmune responses.
Biochemical and Physiological Effects
TAK-659 has been found to have various biochemical and physiological effects. In cancer cells, TAK-659 inhibits the activity of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, leading to the inhibition of cell growth and proliferation. In addition, TAK-659 has also been found to induce apoptosis in cancer cells, leading to their death. In immune cells, TAK-659 has been found to modulate their activity, leading to the suppression of autoimmune responses.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. In addition, it has been extensively studied, and its mechanism of action is well understood. However, TAK-659 also has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. In addition, its effects may be cell type-specific, making it important to carefully select the appropriate cell lines for experiments.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of research is to further investigate its potential applications in cancer treatment and autoimmune diseases. In addition, researchers can explore the use of TAK-659 in combination with other drugs to enhance its effectiveness. Another area of research is to develop more potent and selective inhibitors of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, which may lead to the development of more effective treatments for cancer and autoimmune diseases.
Conclusion
TAK-659 is a small molecule inhibitor that has potential applications in cancer treatment and autoimmune diseases. Its mechanism of action involves the inhibition of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, leading to the inhibition of cell growth and proliferation. TAK-659 has been extensively studied, and its effects are well understood. However, it also has some limitations, and further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
TAK-659 can be synthesized through a multistep process involving the reaction of 2,6-dichloropyridine-3-carboxylic acid with N,N-diethylpiperazine in the presence of coupling agents such as EDC or DIC. The resulting intermediate is then reacted with sulfonamide to yield TAK-659. The purity and yield of TAK-659 can be improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in cancer treatment and autoimmune diseases. It has been found to inhibit the growth and proliferation of cancer cells by targeting specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides such as BTK, ITK, and TEC. In addition, TAK-659 has also been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N4O3S/c1-3-19(4-2)24(22,23)20-9-7-18(8-10-20)14(21)11-5-6-12(15)17-13(11)16/h5-6H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCSDFYCJYIRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCN(CC1)C(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![butyl 6-(tert-butyl)-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2607412.png)
![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2607415.png)

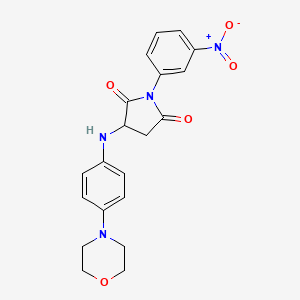
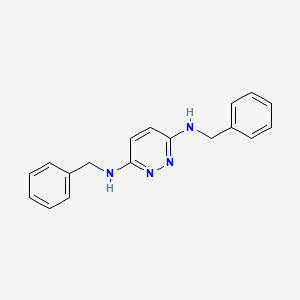
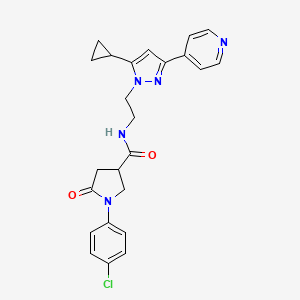
![5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2607425.png)
![N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607426.png)
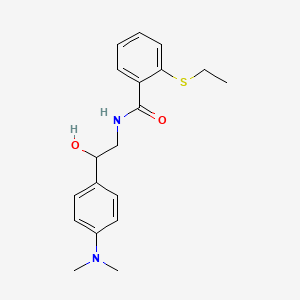
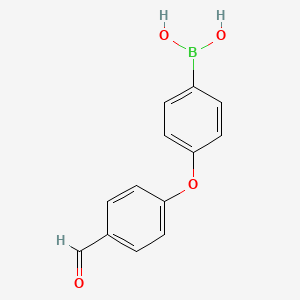
![7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2607430.png)